molecular formula C6H6BrFN2 B13544193 (6-Bromo-2-fluoropyridin-3-yl)methanamine

(6-Bromo-2-fluoropyridin-3-yl)methanamine

Cat. No.: B13544193
M. Wt: 205.03 g/mol
InChI Key: NWYAOWJQERJWPO-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 2-fluoropyridine to introduce the bromine atom at the 6-position. This is followed by a nucleophilic substitution reaction where the brominated intermediate is reacted with an amine source to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or other strong bases in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Coupling Reactions: Formation of biaryl or more complex aromatic compounds.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: Utilized in the preparation of ligands for coordination chemistry.

Biology:

    Biomolecular Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use in the synthesis of enzyme inhibitors for biochemical research.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Catalysis: Employed in the development of catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoropyridin-3-yl)methanamine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

  • (6-Fluoropyridin-2-yl)methanamine
  • (2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride
  • (5-Bromo-2-fluoropyridin-3-yl)methanamine

Comparison:

  • (6-Fluoropyridin-2-yl)methanamine: Lacks the bromine atom, which may result in different reactivity and binding properties.
  • (2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride: Similar structure but with a different position of the bromine atom, affecting its chemical behavior.
  • (5-Bromo-2-fluoropyridin-3-yl)methanamine: Different position of the bromine and fluorine atoms, leading to variations in reactivity and potential applications.

Uniqueness: The unique combination of bromine and fluorine atoms in (6-Bromo-2-fluoropyridin-3-yl)methanamine provides distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for specific interactions in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(6-bromo-2-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2

InChI Key

NWYAOWJQERJWPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)F)Br

Origin of Product

United States

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